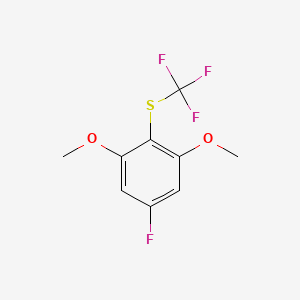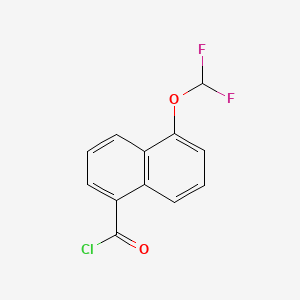
1-(Difluoromethoxy)naphthalene-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethoxy)naphthalene-5-carbonyl chloride is a chemical compound with the molecular formula C12H7ClF2O2 and a molecular weight of 256.63 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with a difluoromethoxy group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride typically involves the introduction of a difluoromethoxy group to a naphthalene derivative, followed by the introduction of a carbonyl chloride group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Introduction of Difluoromethoxy Group: This step involves the reaction of a naphthalene derivative with a difluoromethoxy reagent under controlled conditions.
Formation of Carbonyl Chloride Group: The resulting intermediate is then reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), to form the carbonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
1-(Difluoromethoxy)naphthalene-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: The reaction is typically carried out in the presence of water or aqueous base.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic Acids: Formed from hydrolysis of the carbonyl chloride group.
科学的研究の応用
1-(Difluoromethoxy)naphthalene-5-carbonyl chloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride depends on its specific application. In general, the compound can interact with biological molecules through its reactive carbonyl chloride group, forming covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
1-(Difluoromethoxy)naphthalene-5-carbonyl chloride can be compared with other similar compounds, such as:
1-(Methoxy)naphthalene-5-carbonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group. The presence of fluorine atoms in the difluoromethoxy group can influence the compound’s reactivity and biological activity.
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride: Contains a trifluoromethoxy group, which can further enhance the compound’s stability and reactivity compared to the difluoromethoxy derivative.
1-(Chloromethoxy)naphthalene-5-carbonyl chloride: Contains a chloromethoxy group, which can alter the compound’s chemical properties and reactivity.
The unique presence of the difluoromethoxy group in this compound distinguishes it from these similar compounds, potentially offering different reactivity and biological activity profiles.
特性
分子式 |
C12H7ClF2O2 |
|---|---|
分子量 |
256.63 g/mol |
IUPAC名 |
5-(difluoromethoxy)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2/c13-11(16)9-5-1-4-8-7(9)3-2-6-10(8)17-12(14)15/h1-6,12H |
InChIキー |
WZWICVXGVNFWLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2OC(F)F)C(=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


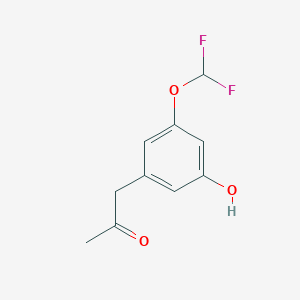
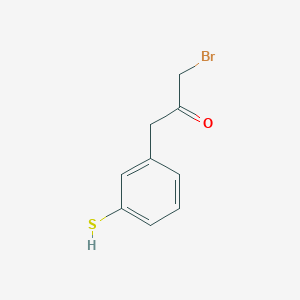
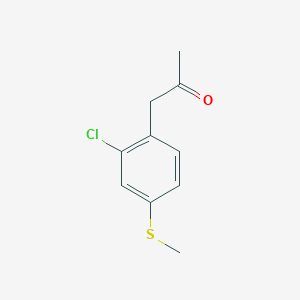
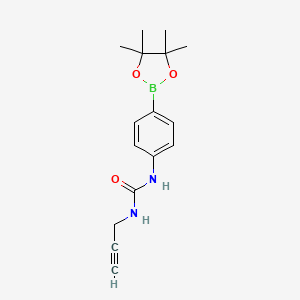
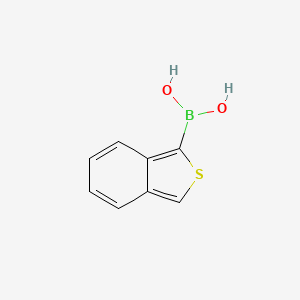
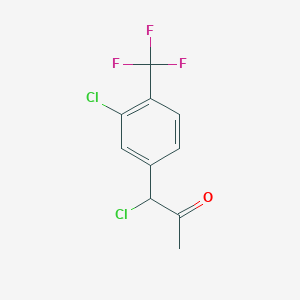
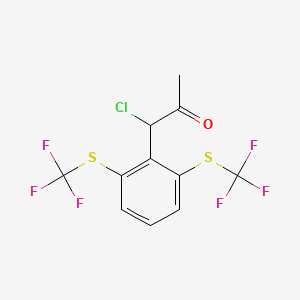
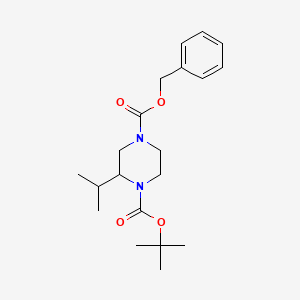

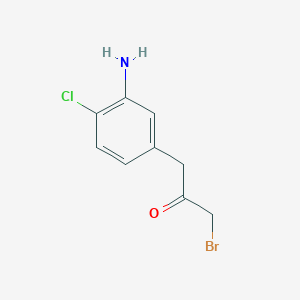
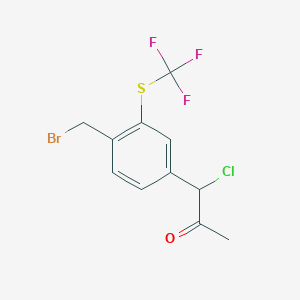
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14058165.png)
